ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Descripción general

Descripción

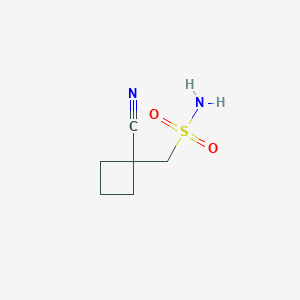

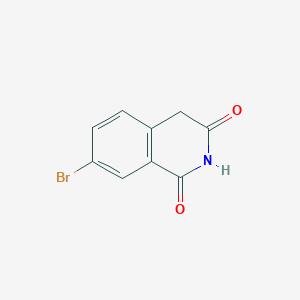

“Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate” is a chemical compound with the molecular formula C10H15BrN2O2 . It belongs to the pyrazole class of compounds and is commonly used in various fields of research and industry.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BrN2O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.15 . It is a liquid at room temperature and should be stored at 4°C .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pyrazole derivatives, including ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate, are pivotal in medicinal chemistry due to their diverse pharmacological properties. They have been extensively studied for their roles as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . The compound’s ability to act as a scaffold for synthesizing bioactive chemicals makes it invaluable in drug discovery.

Agrochemistry

In the field of agrochemistry, pyrazole derivatives serve as key components in the synthesis of pesticides and herbicides. The structural versatility of ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate allows for the creation of compounds with specific action mechanisms against various agricultural pests .

Coordination Chemistry

Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is used in coordination chemistry to synthesize complexes with metals. These complexes can exhibit unique properties useful for catalysis, magnetic materials, and as ligands in various metal-mediated reactions .

Organometallic Chemistry

In organometallic chemistry, this compound can be employed to create organometallic complexes with transition metals. These complexes are crucial for catalytic processes, including those used in organic synthesis and industrial chemical production .

Green Synthesis

The pyrazole scaffold is also significant in green chemistry applications. It can be synthesized using environmentally friendly methods, such as microwave-assisted reactions, which reduce the use of hazardous solvents and improve reaction efficiency .

Synthesis of Heterocycles

Ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds. Heterocycles are fundamental structures in many pharmaceuticals and are thus of great importance in synthetic organic chemistry .

Enantioselective Synthesis

This compound is used in the enantioselective synthesis of chiral molecules. Chirality is a critical attribute in many drugs, and the ability to synthesize enantiomerically pure substances is essential for the development of effective pharmaceuticals .

Bioactive Molecule Synthesis

Finally, ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is utilized in the synthesis of bioactive molecules. These molecules can have various biological activities and potential therapeutic applications, making them a focus of ongoing research in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary targets of a compound are usually proteins such as enzymes or receptors. Pyrazole derivatives, for instance, have been found to bind with high affinity to multiple receptors . The specific target would depend on the exact structure of the compound and its functional groups.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Propiedades

IUPAC Name |

ethyl 3-bromo-1-tert-butylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-13(10(2,3)4)12-8(7)11/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCMLQVCGOKDQKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1Br)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)

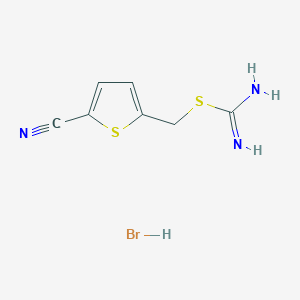

![ethyl N-{[(4-bromophenyl)methyl]carbamothioyl}carbamate](/img/structure/B1490729.png)

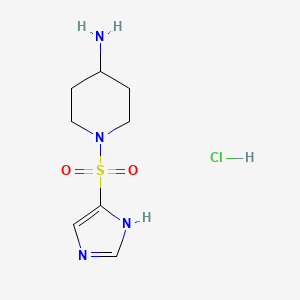

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)

![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)

![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)